manganese(II) sulfate dihydrate

Description

Properties

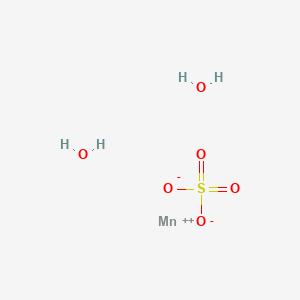

Molecular Formula |

H4MnO6S |

|---|---|

Molecular Weight |

187.03 g/mol |

IUPAC Name |

manganese(2+);sulfate;dihydrate |

InChI |

InChI=1S/Mn.H2O4S.2H2O/c;1-5(2,3)4;;/h;(H2,1,2,3,4);2*1H2/q+2;;;/p-2 |

InChI Key |

JSPANIZMKMFECH-UHFFFAOYSA-L |

Canonical SMILES |

O.O.[O-]S(=O)(=O)[O-].[Mn+2] |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Crystalline Landscape of Manganese(II) Sulfate: A Technical Guide to its Hydrated Structures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese(II) sulfate (B86663) (MnSO₄) is a crucial inorganic compound with wide-ranging applications in agriculture, industrial processes, and as a precursor for various manganese-based materials. In biological systems, manganese is an essential trace element, and its compounds are of interest in biomedical research and drug development. The hydration state of manganese(II) sulfate significantly influences its physical and chemical properties, including its crystal structure. While several hydrated forms of manganese(II) sulfate are well-documented, a thorough analysis of its dihydrate form (MnSO₄·2H₂O) reveals a notable absence of comprehensive crystallographic data in the current scientific literature.

This technical guide addresses the current state of knowledge regarding the crystal structure of manganese(II) sulfate hydrates. Due to the apparent lack of a stable, well-characterized dihydrate form, this document will focus on the detailed crystallographic analysis of the most relevant and stable hydrates: the monohydrate (MnSO₄·H₂O) and the tetrahydrate (MnSO₄·4H₂O). This guide provides a comparative overview of their crystal structures, detailed experimental protocols for their synthesis and analysis, and visualizations of their molecular architecture to aid researchers in this field.

Stability of Manganese(II) Sulfate Hydrates

The manganese(II) sulfate-water (MnSO₄-H₂O) system is characterized by several stable hydrated crystalline phases, the existence of which is dependent on temperature. Thermodynamic studies and phase diagrams of this system indicate that the stable hydrates under various conditions are the heptahydrate (MnSO₄·7H₂O), pentahydrate (MnSO₄·5H₂O), tetrahydrate (MnSO₄·4H₂O), and monohydrate (MnSO₄·H₂O)[1]. The transition between the pentahydrate and monohydrate forms occurs at approximately 23.9 °C[1]. Notably, the dihydrate form (MnSO₄·2H₂O) does not appear as a stable phase in the known phase diagrams, which explains the scarcity of its crystallographic data.

Crystal Structure Analysis of Manganese(II) Sulfate Monohydrate (Szmikite)

Manganese(II) sulfate monohydrate, found in nature as the mineral szmikite, is one of the most common and stable hydrated forms. Its crystal structure has been extensively studied using X-ray diffraction techniques.

Crystallographic Data

| Parameter | Value |

| Chemical Formula | MnSO₄·H₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 7.764 |

| b (Å) | 7.663 |

| c (Å) | 7.124 |

| α (°) | 90 |

| β (°) | 115.85 |

| γ (°) | 90 |

| Z | 4 |

| Volume (ų) | 381.3 |

Structural Description

In the monoclinic structure of MnSO₄·H₂O, the manganese(II) ion is octahedrally coordinated. This O₆ coordination sphere is comprised of oxygen atoms from four distinct sulfate groups and two bridging water molecules arranged in a trans configuration[2]. Each sulfate group, in turn, bridges four different manganese ions, creating a three-dimensional network. The water molecules play a crucial role in the crystal packing, forming hydrogen bonds that further stabilize the structure.

Crystal Structure Analysis of Manganese(II) Sulfate Tetrahydrate (Ilesite)

Manganese(II) sulfate tetrahydrate, known as the mineral ilesite, is another well-characterized hydrate (B1144303). Its crystal structure provides an interesting contrast to the monohydrate form.

Crystallographic Data

| Parameter | Value |

| Chemical Formula | MnSO₄·4H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.9783 |

| b (Å) | 13.809 |

| c (Å) | 8.0481 |

| α (°) | 90 |

| β (°) | 90.8 |

| γ (°) | 90 |

| Z | 4 |

| Volume (ų) | 663.4 |

Structural Description

The crystal structure of MnSO₄·4H₂O also features an octahedral coordination environment for the manganese(II) ion. In this case, the coordination sphere is formed by four water molecules and two oxygen atoms from two separate bridging sulfate anions[2]. This arrangement leads to the formation of dimeric units. These dimers are then interconnected through a network of hydrogen bonds involving the coordinated and non-coordinated water molecules and the sulfate oxygen atoms, creating a stable three-dimensional structure.

Experimental Protocols

Synthesis and Crystallization of Manganese(II) Sulfate Hydrates

The following is a general protocol for the synthesis and crystallization of manganese(II) sulfate hydrates. The specific hydrate obtained is dependent on the crystallization temperature.

Materials:

-

Manganese(II) carbonate (MnCO₃) or Manganese(II) oxide (MnO)

-

Dilute sulfuric acid (H₂SO₄)

-

Distilled water

-

Beakers, stirring plate, hot plate, filtration apparatus

Procedure:

-

Synthesis of Manganese(II) Sulfate Solution:

-

In a well-ventilated fume hood, slowly add manganese(II) carbonate or oxide to a stoichiometric amount of dilute sulfuric acid in a beaker with constant stirring. The reaction is exothermic and, in the case of the carbonate, will produce CO₂ gas.

-

Continue adding the manganese precursor until the effervescence ceases (for carbonate) or the solid is fully dissolved.

-

Gently heat the solution to ensure complete reaction and to obtain a saturated solution.

-

Filter the hot solution to remove any unreacted starting material or impurities.

-

-

Crystallization:

-

Allow the clear filtrate to cool slowly to the desired temperature to obtain the target hydrate.

-

For heptahydrate , cool to below 8 °C.

-

For pentahydrate , maintain the temperature between 8 °C and 24 °C.

-

For tetrahydrate , maintain the temperature between 24 °C and 35 °C.

-

For monohydrate , maintain the temperature above 35 °C or by dehydration of other hydrates.

-

-

Cover the beaker and allow the solution to stand undisturbed for several hours to days to allow for the growth of well-formed crystals.

-

Once a sufficient crop of crystals has formed, decant the supernatant liquid and wash the crystals with a small amount of cold distilled water, followed by a volatile solvent like ethanol (B145695) to facilitate drying.

-

Dry the crystals in a desiccator or at a temperature appropriate for the stability of the specific hydrate.

-

Single-Crystal X-ray Diffraction Analysis

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of the desired manganese(II) sulfate hydrate is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a controlled temperature (e.g., room temperature or cryo-cooled) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined by least-squares methods against the experimental diffraction data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Visualizations

Caption: Experimental workflow for the synthesis and structural analysis of manganese(II) sulfate hydrates.

Caption: Octahedral coordination environment of the Mn(II) ion in a hydrated sulfate structure.

Conclusion

While the existence of a stable manganese(II) sulfate dihydrate remains unconfirmed in the crystallographic literature, a detailed understanding of the well-characterized monohydrate and tetrahydrate forms provides a solid foundation for researchers. The structural data and experimental protocols presented in this guide offer valuable insights for professionals in materials science, chemistry, and drug development who are working with manganese compounds. Future research could focus on exploring specific conditions under which the dihydrate form might be synthesized and stabilized, which would represent a significant contribution to the understanding of this important inorganic salt.

References

A Comprehensive Technical Guide to the Synthesis of Manganese(II) Sulfate Dihydrate from Manganese Dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methodologies for synthesizing manganese(II) sulfate (B86663) (MnSO₄) from manganese dioxide (MnO₂). The conversion of Mn(IV) in manganese dioxide to the more soluble Mn(II) state is a critical step in the production of various manganese compounds and finds applications in fertilizers, animal feed, and as a precursor in the manufacturing of high-purity manganese products. This document details established experimental protocols, presents quantitative data in a comparative format, and visualizes the core chemical pathways and workflows.

Synthesis Methodologies

The synthesis of manganese(II) sulfate from manganese dioxide, an oxidation-reduction process, is not achievable by direct reaction with sulfuric acid under standard conditions as MnO₂ is insoluble.[1][2] The Mn(IV) must first be reduced to Mn(II). Several effective methods have been developed to achieve this transformation, primarily differing in the choice of reducing agent.

-

Method 1: Reductive Leaching with Sulfur Dioxide (SO₂) This method involves bubbling sulfur dioxide gas through an aqueous slurry of manganese dioxide.[3][4] The sulfur dioxide acts as the reducing agent, directly converting MnO₂ to MnSO₄ in a single step.[3][5] The reaction is exothermic and requires careful handling due to the toxic nature of SO₂ gas.[4]

-

Method 2: Reductive Leaching with Sulfuric Acid and a Reducing Agent This is a widely used and versatile approach where a reducing agent is added to a mixture of manganese dioxide and sulfuric acid.[6] Common reducing agents include:

-

Oxalic Acid (H₂C₂O₄): The oxalic acid reduces the manganese dioxide, while sulfuric acid provides the sulfate ions.[3][7] This reaction produces carbon dioxide gas as a byproduct, which can be observed as bubbling.[3]

-

Hydrogen Peroxide (H₂O₂): An effective and clean reducing agent that reduces MnO₂ to Mn(II) in an acidic medium.[2][8]

-

Waste Molasses: A cost-effective and environmentally friendlier option, waste molasses can serve as the reducing agent. This method can achieve high yields under mild conditions.[1]

-

-

Method 3: High-Temperature Reaction with Concentrated Sulfuric Acid Hot, concentrated sulfuric acid can directly reduce manganese dioxide to manganese(II) sulfate at elevated temperatures (e.g., 550-650°C), producing oxygen gas as a byproduct.[2][6] This method can achieve a high percentage conversion but requires specialized equipment to handle the high temperatures and corrosive fumes.[6]

Experimental Protocols

Protocol 1: Synthesis using Sulfuric Acid and Oxalic Acid [3][7][9]

-

Preparation: In a suitable reaction vessel, dissolve 30 grams of oxalic acid dihydrate in approximately 300 mL of deionized water.

-

Acidification: Carefully add 13 mL of concentrated (98%) sulfuric acid to the oxalic acid solution while stirring. Note that this addition is exothermic.

-

Reaction: Begin adding manganese dioxide powder (or a washed paste from a battery source) in small portions to the stirred acidic solution.[3] Carbon dioxide will evolve, causing bubbling.[3]

-

Completion: Continue adding manganese dioxide until the bubbling ceases, indicating that the oxalic acid has been consumed.[3]

-

Filtration: Filter the resulting mixture to remove any unreacted manganese dioxide, carbon, or other solid impurities. The filtrate should be a pale pink solution of manganese sulfate.[3]

-

Crystallization: Gently heat the filtrate to concentrate the solution. Allow the concentrated solution to cool slowly to form crystals of manganese(II) sulfate hydrate.

-

Isolation: Isolate the crystals by filtration and dry them appropriately. Drying at temperatures around 85°C will typically yield the monohydrate.[10][11] To obtain the dihydrate, crystallization should be controlled at temperatures where it is the stable form.

Protocol 2: Synthesis using Sulfur Dioxide [3][5][12]

-

Preparation: Create a slurry by mixing approximately 100 grams of washed manganese dioxide paste with 300 mL of water in a flask equipped with a gas inlet tube and a stirrer.[3]

-

Gas Generation: Generate sulfur dioxide gas. This can be done by burning elemental sulfur or by reacting sodium metabisulfite (B1197395) with a strong acid.[3]

-

Reaction: Bubble the sulfur dioxide gas through the stirred MnO₂ slurry. A vacuum pump can be used to pull the gas through the mixture effectively.[3] The reaction is: MnO₂ + SO₂ → MnSO₄.

-

Completion: Continue bubbling SO₂ until the black slurry turns into a light-colored or pink solution, indicating the conversion of MnO₂ to MnSO₄.

-

Purification and Crystallization: Filter the solution to remove any solid impurities. Concentrate the filtrate by heating and then cool to crystallize the manganese(II) sulfate dihydrate.

Data Presentation

The following tables summarize quantitative data from various synthesis methods.

Table 1: Reactant Quantities and Conditions

| Method | Manganese Dioxide (MnO₂) Source | Sulfuric Acid (98%) | Reducing Agent | Water | Temperature | Time | Reference |

| Oxalic Acid | ~100 g battery paste | 13 mL | 30 g Oxalic Acid | 300 mL | Ambient (exothermic) | Until fizzing stops | [3],[9] |

| Waste Molasses | 1 part (by mass) | 0.3 - 0.9 parts | 0.1 - 0.8 parts Molasses | 2 - 10 parts | 40 - 100 °C | 0.3 - 5 hours | [1] |

| High Temp. | Ore Concentrate | Calculated amount | None | N/A | 550 - 650 °C | 2 hours | [6] |

| Sulfide | 514 g ore powder | 12 mol/L | 4000 mL 0.47 mol/L Sr(HS)₂ | Hot water wash | 60 - 65 °C | 2.5 hours | [10],[11] |

Table 2: Reported Yields and Product Purity

| Method | Manganese Yield / Conversion | Product Purity | Key Impurities | Reference |

| Oxalic Acid | > 80% reaction conversion | Not specified; pink solution indicates Mn(II) | Iron sulfates if present in ore | [6] |

| Waste Molasses | > 93% | > 98% | Ca²⁺, Mg²⁺, heavy metals (removed in purification) | [1] |

| High Temp. | > 90% conversion | Not specified | Iron sulfates | [6] |

| Sulfide | Not specified | High purity after purification | Heavy metals, Ca, Mg | [10],[11] |

Mandatory Visualization

The following diagrams illustrate the key workflows and chemical pathways involved in the synthesis of manganese(II) sulfate from manganese dioxide.

Caption: General experimental workflow for MnSO₄ synthesis.

Caption: Core chemical reduction pathways for MnO₂.

References

- 1. CN1884099A - Method for preparing manganese sulfate by reduction leaching of manganese ore using discard molasses and sulfuric acid - Google Patents [patents.google.com]

- 2. Sciencemadness Discussion Board - Dissolving Manganese Dioxide in Sulfuric Acid? - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Manganese(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 5. Manganese(II) sulfate - Wikipedia [en.wikipedia.org]

- 6. rjpbcs.com [rjpbcs.com]

- 7. m.youtube.com [m.youtube.com]

- 8. quora.com [quora.com]

- 9. Make Manganese Sulfate From Manganese Dioxide (2 Ways) - Instructables [instructables.com]

- 10. data.epo.org [data.epo.org]

- 11. EP2455341A1 - Method for preparing manganese sulfate - Google Patents [patents.google.com]

- 12. science.wonderhowto.com [science.wonderhowto.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Manganese(II) Sulfate Dihydrate (MnSO₄·2H₂O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese(II) sulfate (B86663) (MnSO₄) is a compound of significant interest across various scientific disciplines, including its role as a precursor in the synthesis of other manganese compounds and as a nutritional supplement. It exists in several hydrated forms, with the dihydrate (MnSO₄·2H₂O) being one of them. This technical guide provides a comprehensive overview of the known physical and chemical properties of manganese(II) sulfate, with a specific focus on the dihydrate form where data is available. Due to the limited specific experimental data for the dihydrate, properties of the closely related and well-characterized monohydrate (MnSO₄·H₂O) are provided for comparative purposes. This guide includes detailed experimental protocols for characterization and visualizations of key analytical workflows.

Introduction

Manganese(II) sulfate is an inorganic compound that, in its various hydrated forms, appears as a pale pink solid.[1] These hydrates, including the monohydrate, tetrahydrate, pentahydrate, and heptahydrate, are the common forms of this salt, as the anhydrous form is hygroscopic.[1][2] While several hydrated states of manganese(II) sulfate are well-documented, specific crystallographic and comprehensive physical data for the dihydrate (MnSO₄·2H₂O) are sparse in publicly available literature. This guide aims to consolidate the available information and provide robust experimental methodologies for its characterization.

Physical Properties

Table 1: General Physical Properties of Manganese(II) Sulfate and Its Hydrates

| Property | MnSO₄ (Anhydrous) | MnSO₄·H₂O (Monohydrate) | MnSO₄·2H₂O (Dihydrate) | MnSO₄·4H₂O (Tetrahydrate) |

| Molar Mass | 151.001 g/mol [1][2] | 169.02 g/mol [1][2] | 187.03 g/mol | 223.07 g/mol [1][2] |

| Appearance | White crystalline solid[1][2] | Pale pink powder/crystals[1][3] | Data not available | Pink crystalline solid[1] |

| Density | 3.25 g/cm³[1][2] | 2.95 g/cm³[1][2][3] | Data not available | 2.107 g/cm³[1][2] |

| Melting Point | 710 °C (decomposes)[1] | 400 °C (-H₂O) | Data not available | 27 °C[1][2] |

| Boiling Point | 850 °C (decomposes)[1] | Not applicable | Not applicable | Not applicable |

Table 2: Solubility of Manganese(II) Sulfate in Water

Note: The specific hydrate (B1144303) is often not cited in solubility data. The data below refers to "Manganese Sulphate" and generally reflects the behavior of the stable hydrate at that temperature.

| Temperature (°C) | Solubility ( g/100 mL H₂O) |

| 0 | ~52[2] |

| 20 | ~70[2] |

| 70 | 70[1] |

| 100 | ~100[2] |

Chemical Properties

Manganese(II) sulfate and its hydrates are stable under normal conditions. The hydrated forms will lose water upon heating.

-

Thermal Decomposition : Heating hydrated manganese(II) sulfate will lead to the loss of water molecules. The monohydrate loses its water of crystallization between 200-300 °C.[4] At higher temperatures (starting around 625 °C in air), the anhydrous salt decomposes to form manganese oxides (such as Mn₂O₃ and later Mn₃O₄) and sulfur oxides.[4]

-

Acidity : A 5% solution of the monohydrate in water has a pH of approximately 3.7, indicating it is slightly acidic due to the hydrolysis of the Mn²⁺ ion.[3]

-

Reactivity : In aqueous solutions, it behaves as a typical ionic salt, providing Mn²⁺(aq) and SO₄²⁻(aq) ions. The addition of a strong base, such as sodium hydroxide (B78521), will precipitate manganese(II) hydroxide (Mn(OH)₂).[2]

Spectroscopic Properties

Table 3: Key Spectroscopic Data for Manganese(II) Sulfate

| Technique | Wavenumber (cm⁻¹) | Assignment | Reference Hydrate/State |

| Raman | ~983 | ν₁ (SO₄²⁻) symmetric stretch (free sulfate ion) | Aqueous Solution[5] |

| ~993-1002 | ν₁ (SO₄²⁻) symmetric stretch (contact ion pairs) | Aqueous Solution[5] | |

| ~1091 | ν₃ (SO₄²⁻) asymmetric stretch | Amorphous Hydrate[5] | |

| FTIR | ~3418 | O-H stretching (water of hydration) | MnC₂O₄·0.5H₂O (for comparison)[6] |

| ~1638 | H-O-H bending (water of hydration) | MnC₂O₄·0.5H₂O (for comparison)[6] | |

| ~1090-1132 | ν₃ (SO₄²⁻) asymmetric stretch | Amorphous Hydrate[5][7] | |

| ~970 | ν₁ (SO₄²⁻) symmetric stretch | Solid State[7] | |

| ~533 | Mn-O bond stretching | Solid State[7] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize MnSO₄·2H₂O.

Protocol 1: Determination of Water of Hydration by Gravimetric Analysis

Objective: To determine the number of water molecules (x) in a sample of MnSO₄·xH₂O.

Materials:

-

Porcelain crucible and lid

-

Bunsen burner, tripod, and pipe-clay triangle

-

Analytical balance (± 0.001 g)

-

Crucible tongs

-

Desiccator

-

Sample of manganese(II) sulfate hydrate

Procedure:

-

Crucible Preparation: Clean a porcelain crucible and lid, then heat them strongly using a Bunsen burner for 5-10 minutes to remove any volatile impurities and adsorbed moisture.

-

Cooling and Initial Weighing: Using crucible tongs, transfer the hot crucible and lid to a desiccator to cool to room temperature (approximately 10-15 minutes). Once cooled, weigh the empty crucible and lid accurately on an analytical balance. Record this mass.

-

Sample Addition: Add approximately 1-2 grams of the manganese(II) sulfate hydrate sample to the crucible. Record the exact mass of the crucible, lid, and sample.

-

Heating: Place the crucible with the sample on the pipe-clay triangle. Position the lid so it is slightly ajar to allow water vapor to escape. Heat the crucible gently at first for about 5 minutes, then increase the heat and maintain a strong flame for an additional 10-15 minutes to ensure all water of hydration is driven off.

-

Cooling and Weighing: Turn off the Bunsen burner. Using tongs, place the lid fully on the crucible and transfer it to the desiccator to cool completely. Once at room temperature, weigh the crucible, lid, and its contents (now the anhydrous salt).

-

Heating to Constant Mass: To ensure complete dehydration, repeat the heating (Step 4 for 5-10 minutes) and cooling/weighing (Step 5) cycles until two consecutive mass readings are within ±0.002 g of each other.

-

Calculations:

-

Mass of hydrated salt = (Mass of crucible + lid + sample) - (Mass of empty crucible + lid)

-

Mass of anhydrous salt = (Mass of crucible + lid + contents after final heating) - (Mass of empty crucible + lid)

-

Mass of water lost = Mass of hydrated salt - Mass of anhydrous salt

-

Moles of anhydrous MnSO₄ = Mass of anhydrous salt / Molar mass of MnSO₄ (151.001 g/mol )

-

Moles of water = Mass of water lost / Molar mass of H₂O (18.015 g/mol )

-

Mole ratio = Moles of water / Moles of anhydrous MnSO₄. The result should be a whole number, representing 'x' in the formula.

-

Protocol 2: Characterization by Thermogravimetric Analysis (TGA)

Objective: To study the thermal decomposition of MnSO₄·2H₂O and quantify the water content.

Materials:

-

Thermogravimetric Analyzer (TGA)

-

TGA sample pans (e.g., alumina (B75360) or platinum)

-

Inert purge gas (e.g., Nitrogen, Argon)

-

Sample of manganese(II) sulfate hydrate

Procedure:

-

Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the MnSO₄·2H₂O sample into a TGA pan.

-

TGA Program Setup:

-

Purge Gas: Set a constant flow rate for the inert gas (e.g., 50 mL/min N₂).

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a final temperature (e.g., 800-1000 °C). The final temperature should be sufficient to observe the decomposition of the anhydrous salt.

-

-

-

Data Acquisition: Run the TGA program and record the mass loss as a function of temperature.

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Identify the distinct steps of mass loss on the TGA curve. The first one or more steps will correspond to the dehydration of the sample.

-

Calculate the percentage mass loss for each step. For the dehydration step(s), this should correspond to the loss of two water molecules.

-

The subsequent mass loss at higher temperatures corresponds to the decomposition of anhydrous MnSO₄ into manganese oxides.

-

Protocol 3: Structural Analysis by Powder X-ray Diffraction (PXRD)

Objective: To obtain the powder diffraction pattern of MnSO₄·2H₂O for phase identification and structural analysis.

Materials:

-

Powder X-ray Diffractometer with a suitable radiation source (e.g., Cu Kα).

-

Sample holder.

-

Mortar and pestle.

-

Sample of manganese(II) sulfate dihydrate.

Procedure:

-

Sample Preparation: Gently grind the crystalline sample of MnSO₄·2H₂O into a fine, uniform powder using a mortar and pestle.

-

Sample Mounting: Pack the powdered sample into the sample holder, ensuring a flat and level surface.

-

Instrument Setup:

-

Set the X-ray source parameters (voltage and current) as recommended for the instrument.

-

Define the angular range for the scan (e.g., 2θ from 5° to 80°).

-

Set the step size (e.g., 0.02°) and the scan speed or counting time per step.

-

-

Data Collection: Run the PXRD scan.

-

Data Analysis:

-

Plot the intensity of the diffracted X-rays versus the 2θ angle.

-

The resulting pattern of peaks is characteristic of the crystalline structure. This pattern can be compared to databases (e.g., JCPDS-ICDD) for phase identification.

-

If the crystal structure is unknown, the peak positions can be used for indexing to determine the unit cell parameters.

-

Visualizations

The following diagrams illustrate key experimental and logical workflows for the analysis of MnSO₄·2H₂O.

References

- 1. Manganese(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. vinipul.com [vinipul.com]

- 3. Manganese sulfate monohydrate | MnSO4.H2O | CID 177577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. findresearcher.sdu.dk [findresearcher.sdu.dk]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

Solubility of Manganese(II) Sulfate Dihydrate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of manganese(II) sulfate (B86663) dihydrate (MnSO₄·2H₂O) in various organic solvents. Due to a notable scarcity of precise quantitative data in publicly available literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and analytical methods for quantifying manganese(II) sulfate in organic media.

Executive Summary

Manganese(II) sulfate is a crucial compound in numerous industrial and biological applications. Its solubility in non-aqueous media is of significant interest in fields such as organic synthesis, catalysis, and drug delivery. This guide addresses the current knowledge gap by consolidating available qualitative data and presenting robust methodologies for researchers to determine the solubility of manganese(II) sulfate dihydrate in organic solvents of interest. The provided protocols are designed to be adaptable to a range of laboratory settings and analytical capabilities.

Solubility Data

Currently, there is a lack of specific quantitative solubility data for this compound in common organic solvents. The available information is primarily qualitative. The following table summarizes the reported solubility characteristics of manganese(II) sulfate in various organic solvents. It is important to note that the degree of hydration of the manganese(II) sulfate is not always specified in the source literature.

| Organic Solvent | Solvent Type | Reported Solubility of Manganese(II) Sulfate |

| Methanol | Primary Alcohol | Very slightly soluble[1], Slightly soluble[2] |

| Ethanol | Primary Alcohol | Insoluble[3][4], Practically insoluble |

| Primary Alcohols (general) | Alcohol | Soluble[5] |

| Ether (Diethyl ether) | Ether | Insoluble[4] |

| Acetone | Ketone | Data not available |

| Tetrahydrofuran (THF) | Ether | Data not available |

| Dimethylformamide (DMF) | Amide | Data not available |

| Dimethyl sulfoxide (B87167) (DMSO) | Sulfoxide | Data not available |

| Benzene | Aromatic Hydrocarbon | Insoluble[5] |

| Toluene | Aromatic Hydrocarbon | Insoluble[5] |

| Glycerol | Polyol | Data not available |

Experimental Protocol for Solubility Determination

This section outlines a comprehensive experimental workflow for the quantitative determination of the solubility of this compound in an organic solvent.

Materials and Equipment

-

Solute: this compound (MnSO₄·2H₂O), analytical grade

-

Solvents: High-purity organic solvents of choice

-

Apparatus:

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or incubator

-

Thermostatic bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant to the solvent)

-

Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or Atomic Absorption Spectrometer (AAS)

-

Microwave digestion system (for ICP-OES/AAS sample preparation)

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of MnSO₄·2H₂O.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh a known amount of the selected organic solvent into a sealable, chemically resistant vessel.

-

Add an excess of this compound to the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined by preliminary experiments where the concentration of the solute in the solution is measured at different time points until it remains constant.[6]

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vessel at a moderate speed.

-

Carefully withdraw a known volume or weight of the clear supernatant using a pipette or syringe. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.

-

Immediately filter the collected aliquot through a syringe filter that is compatible with the organic solvent to remove any remaining fine particles.

-

-

Sample Analysis (Quantification of Manganese):

-

Due to the low expected solubility and potential matrix effects of organic solvents in atomic spectroscopy, a digestion step is typically required.

-

Acid Digestion: Accurately weigh the filtered aliquot of the saturated solution. Digest the sample using a mixture of oxidizing acids (e.g., nitric and sulfuric acid) in a microwave digestion system.[7] This process will remove the organic matrix and bring the manganese into an aqueous solution suitable for analysis.

-

After digestion, quantitatively transfer the digest to a volumetric flask and dilute to a known volume with deionized water.

-

Instrumental Analysis: Analyze the concentration of manganese in the diluted aqueous solution using either Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).[7][8] These techniques offer high sensitivity and are well-suited for determining trace metal concentrations.[7][8][9][10][11][12]

-

For ICP-OES, monitor the emission intensity at a characteristic wavelength for manganese.

-

For AAS, measure the absorbance of radiation by ground-state manganese atoms at 279.5 nm.[7]

-

-

Prepare a series of manganese standard solutions of known concentrations in a similar acid matrix to calibrate the instrument.

-

-

Calculation of Solubility:

-

From the measured concentration of manganese in the analyzed solution and the known dilution factors, calculate the mass of manganese in the original aliquot of the saturated organic solution.

-

Convert the mass of manganese to the mass of this compound using their respective molar masses.

-

Express the solubility in desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

-

Factors Influencing Solubility

The solubility of an inorganic salt like manganese(II) sulfate in an organic solvent is influenced by several factors:

-

Polarity of the Solvent: As a general rule, "like dissolves like." Ionic and highly polar solutes tend to be more soluble in polar solvents. The low solubility of manganese(II) sulfate in many organic solvents is attributed to its ionic nature and the lower polarity of these solvents compared to water.

-

Temperature: The effect of temperature on solubility depends on the enthalpy of solution. For most solids, solubility increases with temperature. However, this relationship should be determined experimentally for each solute-solvent system.

-

Presence of Water: Traces of water in the organic solvent can significantly increase the solubility of manganese(II) sulfate due to the hydration of the manganese and sulfate ions.

-

Degree of Hydration: The specific hydrate (B1144303) of manganese(II) sulfate (e.g., monohydrate, dihydrate, tetrahydrate) will have a different solubility in a given solvent.

Logical Framework for Solubility Screening

The following diagram illustrates a logical approach to screening the solubility of this compound in a novel organic solvent.

Caption: Decision workflow for solubility screening of MnSO₄·2H₂O.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is limited, this guide provides the necessary framework for researchers to systematically and accurately determine these values. The experimental protocol detailed herein, combining classical solubility determination methods with modern analytical techniques like ICP-OES and AAS, offers a reliable approach. Understanding the factors that influence solubility will further aid in the selection of appropriate solvent systems for specific applications in research and development.

References

- 1. brainly.in [brainly.in]

- 2. Manganese Sulfate | MnO4S | CID 24580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Manganese(II) sulfate - Wikipedia [en.wikipedia.org]

- 5. Manganese(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. ICP Analysis | Research Analytical Laboratory [ral.cfans.umn.edu]

- 9. nemi.gov [nemi.gov]

- 10. shimadzu.com [shimadzu.com]

- 11. nemi.gov [nemi.gov]

- 12. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

A Technical Guide to the Thermal Decomposition of Manganese(II) Sulfate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the thermal decomposition of manganese(II) sulfate (B86663) dihydrate (MnSO₄·2H₂O). It details the sequential breakdown of the compound, presents quantitative data from thermal analysis, outlines typical experimental protocols, and illustrates the decomposition pathway and analytical workflow.

Introduction

Manganese(II) sulfate is a crucial compound in various fields, serving as a precursor for manganese metal, other chemical compounds, and as a component in fertilizers and nutritional supplements.[1] The hydrated forms, particularly the dihydrate, are common starting materials. Understanding its thermal stability and decomposition pathway is critical for applications in materials science, catalysis, and drug development, where precise control over material composition and purity is paramount. Thermal decomposition is a key process for synthesizing manganese oxides (MnOₓ) from the sulfate precursor, with the final oxide phase being dependent on temperature and atmosphere.

Thermal Decomposition Pathway

The thermal decomposition of manganese(II) sulfate dihydrate is a multi-step process that occurs upon heating. The process involves initial dehydration to form the anhydrous salt, followed by the decomposition of the sulfate into various manganese oxides at higher temperatures. The exact nature of the intermediate and final products can be influenced by the heating rate and the composition of the surrounding atmosphere (e.g., air vs. inert gas).

The process in an air atmosphere generally proceeds as follows:

-

Dehydration: The two molecules of water of hydration are removed, typically in sequential steps, to yield anhydrous manganese(II) sulfate (MnSO₄).

-

Sulfate Decomposition: The anhydrous salt decomposes, releasing sulfur oxides and forming manganese(III) oxide (Mn₂O₃), also known as bixbyite.

-

Reduction to Hausmannite: At higher temperatures, manganese(III) oxide is further reduced to manganese(II,III) oxide (Mn₃O₄), known as hausmannite.

// Invisible edges for layout edge [style=invis]; A -> C; C -> E; } dotedge_caption_1 Figure 1: Step-wise thermal decomposition pathway of MnSO₄·2H₂O in an air atmosphere.

Quantitative Decomposition Data

Thermogravimetric Analysis (TGA) is the primary technique used to obtain quantitative data on the thermal decomposition process. The table below summarizes the key stages, temperature ranges, and corresponding mass losses observed and calculated for the decomposition of this compound.

| Decomposition Stage | Temperature Range (°C) | Observed Mass Loss (%) | Theoretical Mass Loss (%) | Product Formed |

| Dehydration (Step 1) MnSO₄·2H₂O → MnSO₄·H₂O + H₂O | < 200 | ~9.6 | 9.63% | MnSO₄·H₂O |

| Dehydration (Step 2) MnSO₄·H₂O → MnSO₄ + H₂O | 200 - 300 | ~9.0 (from monohydrate)[2] | 9.63% (from dihydrate) | MnSO₄ |

| Sulfate Decomposition 2MnSO₄ → Mn₂O₃ + 2SO₂ + O₂ | 625 - 840 | ~48.2 (from anhydrous)[2] | 47.05% | Mn₂O₃ |

| Final Reduction 3Mn₂O₃ → 2Mn₃O₄ + ½O₂ | > 850 | ~1.3[3] | 3.37% | Mn₃O₄ |

| Overall Decomposition 3MnSO₄ → Mn₃O₄ + 3SO₃ | 625 - 1000 | ~49.8 (from anhydrous)[2] | 50.37% | Mn₃O₄ |

Note: Observed mass loss values are derived from experimental data reported in the literature and can vary with experimental conditions such as heating rate and atmosphere. Theoretical values are calculated based on stoichiometry.

Experimental Protocols

The characterization of the thermal decomposition of this compound relies on several key analytical techniques.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These are the most common techniques for studying thermal decomposition.

-

Objective: To measure the change in mass (TGA) and heat flow (DSC) of a sample as a function of temperature or time in a controlled atmosphere.

-

Methodology:

-

Sample Preparation: A small, accurately weighed sample of MnSO₄·2H₂O (typically 5-15 mg) is placed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The crucible is placed in the TGA-DSC instrument. The desired atmosphere (e.g., high-purity nitrogen or synthetic air) is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min).

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 1100°C) at a constant heating rate (e.g., 5, 10, or 20 K/min).

-

Data Acquisition: The instrument continuously records the sample's mass, the temperature, and the differential heat flow throughout the experiment.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperatures of decomposition and the percentage mass loss for each step. The DSC curve reveals whether these transitions are endothermic or exothermic.

-

In-Situ High-Temperature Powder X-ray Diffraction (HT-PXRD)

This technique provides real-time structural information about the crystalline phases present as the material is heated.

-

Objective: To identify the crystalline phases of the sample at various temperatures during the decomposition process.

-

Methodology:

-

Sample Preparation: A powdered sample of MnSO₄·2H₂O is mounted on a high-temperature sample stage.

-

Instrument Setup: The stage is placed within an HT-PXRD chamber, which allows for heating and control of the atmosphere.

-

Thermal Program: The sample is heated according to a predefined temperature program, often with holds at specific temperatures to allow for data collection.

-

Data Acquisition: At various temperature intervals, a full XRD pattern is collected.

-

Data Analysis: The collected diffraction patterns are analyzed to identify the crystalline phases present at each temperature by comparing them to reference databases. This allows for the direct confirmation of intermediates like MnSO₄, Mn₂O₃, and Mn₃O₄.[2]

-

Typical Experimental Workflow

The logical flow for a comprehensive thermal analysis study is depicted below.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process initiated by dehydration, followed by the high-temperature breakdown of the anhydrous sulfate to form manganese oxides. In an air atmosphere, the decomposition of anhydrous MnSO₄ begins at approximately 625°C, yielding Mn₂O₃, which is subsequently converted to Mn₃O₄ at temperatures exceeding 850°C.[2] A thorough understanding of these transitions, quantified by techniques like TGA-DSC and confirmed by methods such as HT-PXRD, is essential for the controlled synthesis of manganese-based materials and for ensuring the stability of formulations containing this salt.

References

An In-depth Technical Guide to Manganese(II) Sulfate Dihydrate: CAS Number and Safety Data

This technical guide provides a comprehensive overview of the chemical identification and safety data for manganese(II) sulfate (B86663) dihydrate. The information is intended for researchers, scientists, and professionals in drug development who handle this compound. The guide summarizes key quantitative data in structured tables and provides a detailed workflow for emergency first aid procedures.

Chemical Identification: CAS Number

Manganese(II) sulfate can exist in an anhydrous form as well as several hydrated forms. While a specific CAS (Chemical Abstracts Service) number for the dihydrate is not commonly cited, several CAS numbers are associated with manganese(II) sulfate and its various hydrates. The PubChem database assigns a unique compound ID (CID) to the dihydrate form. For clarity, the most relevant identifiers are provided in the table below.

| Form | CAS Number | Molecular Formula | PubChem CID |

| Dihydrate | Not commonly assigned | MnSO₄·2H₂O | 22613964[1] |

| Anhydrous | 7785-87-7[2] | MnSO₄ | 24580[3] |

| Monohydrate | 10034-96-5[2] | MnSO₄·H₂O | 24580 |

| Tetrahydrate | 10101-68-5[2] | MnSO₄·4H₂O | 62651 |

| General Hydrate | 15244-36-7[4] | MnSO₄·xH₂O | 177577 |

Safety Data and Hazard Profile

The following sections provide detailed safety information based on globally harmonized system (GHS) classifications and data from safety data sheets (SDS).

Physical and Chemical Properties

Manganese(II) sulfate hydrates are typically pale pink, odorless solids.[2][3] Their solubility in water makes them readily available in aqueous solutions.[3]

| Property | Value | Notes |

| Appearance | Pale pink or light red crystalline powder or chunks.[3] | Data for hydrated forms. Anhydrous form is white.[2] |

| Odor | Odorless.[3] | |

| Molecular Weight | 187.03 g/mol | For the dihydrate form (MnSO₄·2H₂O).[1] |

| Solubility | Soluble in water.[3] Insoluble in alcohol.[3] | 52 g/100 mL at 5 °C; 70 g/100 mL at 70 °C.[2] |

| pH | 3.0 - 3.5 | For a 5% solution at 20°C. |

| Melting Point | 710 °C (1310 °F) | For the anhydrous form.[2] |

| Boiling Point | 850 °C (1562 °F) | For the anhydrous form.[2] |

GHS Hazard Classification

Manganese(II) sulfate is classified as hazardous, with primary concerns related to organ toxicity upon repeated exposure and serious eye damage.

| Hazard Class | Category | Hazard Statement |

| Specific target organ toxicity, repeated exposure (STOT RE) | 2 | H373: May cause damage to organs (specifically the brain) through prolonged or repeated exposure, particularly via inhalation. |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage. |

| Hazardous to the aquatic environment, chronic toxicity | 2 | H411: Toxic to aquatic life with long lasting effects.[4] |

Toxicological Data

Toxicological information for manganese(II) sulfate is primarily available for the monohydrate form. Chronic exposure is a significant health concern.

| Test | Result | Species | Notes |

| LD50 Oral | 2,150 mg/kg | Rat | For manganese(II) sulfate monohydrate. |

| Chronic Exposure | Central nervous system effects | Human | Chronic manganese poisoning can lead to symptoms like mask-like facial expression, spastic gait, tremors, and slurred speech.[5] |

| Carcinogenicity | Not classified as a human carcinogen | IARC, NTP, OSHA | No component is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA at levels ≥ 0.1%. |

Experimental Protocols: Emergency First-Aid Procedures

In the event of accidental exposure, the following first-aid measures should be implemented immediately. The logical workflow for responding to an exposure event is detailed in the diagram below.

First-Aid Measures for Accidental Exposure

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes.[6] Remove contact lenses if present and easy to do so.[6] Continue rinsing and seek immediate medical attention from a poison center or physician.[6] |

| Skin Contact | Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[7] If skin irritation persists, seek medical advice.[8] |

| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[3][8] If breathing is difficult or stops, provide artificial respiration.[9] Get medical attention if you feel unwell or symptoms persist.[3][8] |

| Ingestion | Rinse mouth thoroughly with water.[3] Do NOT induce vomiting.[7] Have the person drink plenty of water.[6] Call a poison center or physician for medical advice if you feel unwell.[3][8] |

Emergency Response Workflow Diagram

Caption: First-aid workflow for manganese(II) sulfate exposure.

Handling and Storage Recommendations

Proper handling and storage procedures are critical to minimize the risk of exposure.

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles or face shield, and protective clothing.[3] Use a NIOSH/MSHA-approved respirator if dust formation is likely.[5] |

| Handling | Avoid all personal contact, including inhalation of dust.[5] Use in a well-ventilated area.[5] Do not eat, drink, or smoke when using this product.[7] Wash hands thoroughly after handling.[3] |

| Storage | Store in a cool, dry, well-ventilated place in tightly sealed containers.[6] Protect from moisture as the material is hygroscopic.[3] |

| Incompatible Materials | Avoid contact with strong acids, reducing agents, peroxides, organic materials, and strong bases.[3][6] |

References

- 1. manganese(II) sulfate dihydrate | H4MnO6S | CID 22613964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Manganese(II) sulfate - Wikipedia [en.wikipedia.org]

- 3. Manganese(II) Sulfate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. Manganese(II) sulfate = 99.99 trace metals 15244-36-7 [sigmaaldrich.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. southernag.com [southernag.com]

- 8. lobachemie.com [lobachemie.com]

- 9. bio.vu.nl [bio.vu.nl]

The Role of Manganese(II) Sulfate as a Nutraceutical: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese is an essential trace mineral critical for a multitude of physiological processes, including macronutrient metabolism, antioxidant defense, bone formation, and immune response.[1][2] Manganese(II) sulfate (B86663) stands out as a highly bioavailable and commonly utilized form of manganese in nutraceuticals and dietary supplements.[3][4][5] This technical guide provides an in-depth examination of the core biochemical and physiological functions of manganese, with a specific focus on manganese(II) sulfate. It details its role as a crucial cofactor for key enzymes, its involvement in cellular signaling pathways, and its application in health and disease management. This document synthesizes quantitative data on dietary reference intakes and therapeutic dosages, outlines detailed experimental protocols for assessing its biological activity, and provides visual representations of its mechanisms of action to support further research and development in the field.

Introduction to Manganese and its Biochemical Significance

Manganese (Mn) is a vital trace element, indispensable for the catalytic activity of a diverse array of enzymes.[1][6] These manganese-dependent enzymes are integral to various metabolic pathways.[7][8] Manganese(II) sulfate (MnSO₄), a stable and water-soluble salt, is a prominent form used in nutritional supplementation due to its excellent bioavailability.[5][9] The body's manganese homeostasis is tightly regulated, primarily through absorption in the small intestine and excretion via bile.[2] The human body typically contains about 10 to 20 mg of manganese, with the highest concentrations found in bone, liver, pancreas, kidney, and brain.[2]

Core Functions and Mechanisms of Action

The nutraceutical role of manganese is fundamentally linked to its function as a cofactor for several key enzymes that are central to metabolic and antioxidant processes.

Antioxidant Defense: Manganese Superoxide (B77818) Dismutase (MnSOD)

One of the most critical roles of manganese is as a component of manganese superoxide dismutase (MnSOD), the primary antioxidant enzyme within the mitochondria.[8] Mitochondria are the main sites of cellular respiration and, consequently, major producers of reactive oxygen species (ROS), such as the superoxide radical (O₂⁻).[8] MnSOD catalyzes the dismutation of these harmful superoxide radicals into hydrogen peroxide (H₂O₂), which is subsequently converted to water by other antioxidant enzymes like catalase and glutathione (B108866) peroxidase.[8][10] This process is vital for protecting mitochondria and other cellular components from oxidative damage.

Signaling Pathway: MnSOD Antioxidant Defense

Caption: The MnSOD-catalyzed conversion of superoxide to hydrogen peroxide.

Metabolic Regulation

Manganese is a cofactor for several enzymes essential for the metabolism of carbohydrates, amino acids, and cholesterol.[8]

-

Gluconeogenesis: Pyruvate carboxylase (a manganese-containing enzyme) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK) (a manganese-activated enzyme) are critical for the synthesis of glucose from non-carbohydrate precursors.[8]

-

Urea (B33335) Cycle: Arginase, a manganese-containing enzyme, is required in the liver to convert ammonia (B1221849) into urea for excretion, a vital step in detoxifying the body from the byproducts of amino acid metabolism.[1][8]

-

Amino Acid Metabolism: Glutamine synthetase, particularly important in the brain, is activated by manganese and converts glutamate (B1630785) into glutamine.[1]

Bone Formation and Connective Tissue Synthesis

Manganese is the preferred cofactor for glycosyltransferases, a family of enzymes necessary for the synthesis of proteoglycans.[8] These molecules are essential for the formation of healthy cartilage and bone.[8] Manganese deficiency has been shown to lead to abnormal skeletal development in animal studies.[11] Additionally, the enzyme prolidase, which requires manganese for its activation, provides the amino acid proline, a key component for collagen formation in skin and other connective tissues, highlighting its role in wound healing.[8]

Involvement in Cellular Signaling

Emerging research indicates that manganese can influence cellular signaling pathways, acting as a signaling molecule itself. It has been shown to activate pathways typically regulated by insulin (B600854) and insulin-like growth factor (IGF), including the PI3K/Akt and the Mitogen-Activated Protein Kinase (MAPK) pathways.[12][13] The MAPK cascade, which includes ERK, JNK, and p38, is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis.[1][14] By modulating these pathways, manganese can influence a wide range of cellular functions.

Signaling Pathway: Manganese and MAPK Activation

Caption: Simplified overview of manganese influencing the Ras-Raf-MEK-ERK signaling cascade.

Quantitative Data Summary

The following tables summarize the established dietary reference intakes for manganese and dosages used in relevant preclinical and clinical studies.

Table 1: Dietary Reference Intakes (DRIs) for Manganese

| Life Stage Group | Age | Adequate Intake (AI) (mg/day) | Tolerable Upper Intake Level (UL) (mg/day) |

|---|---|---|---|

| Infants | 0–6 months | 0.003[11] | Not established[11] |

| Infants | 7–12 months | 0.6[11] | Not established[11] |

| Children | 1–3 years | 1.2[11] | 2[11] |

| Children | 4–8 years | 1.5[11] | 3[11] |

| Males | 9–13 years | 1.9[11] | 6[11] |

| Females | 9–13 years | 1.6[11] | 6[11] |

| Males | 14–18 years | 2.2[11] | 9[11] |

| Females | 14–18 years | 1.6[11] | 9[11] |

| Males | 19+ years | 2.3[11] | 11[11] |

| Females | 19+ years | 1.8[11] | 11[11] |

| Pregnancy | All ages | 2.0[11] | 11 |

| Lactation | All ages | 2.6[11] | 11 |

Data sourced from the Food and Nutrition Board, Institute of Medicine (now the National Academy of Medicine).[6][11]

Table 2: Dosages of Manganese Supplementation in Research Studies

| Study Type | Model/Population | Condition | Dosage | Key Outcome | Reference |

|---|---|---|---|---|---|

| Clinical Trial | Healthy postmenopausal women | Bone Health | 5 mg/day Mn (with Ca, Cu, Zn) | More effective in preventing spinal bone loss than calcium alone. | [11] |

| Clinical Trial | Adults with osteoarthritis | Joint Pain | 30-40 mg/day Mn (as manganese ascorbate) | Beneficial in relieving pain. | [11] |

| Preclinical | C57BL/6J mice | Diet-Induced Diabetes | Supplementation for 8 weeks on a high-fat diet | Improved glucose tolerance and increased insulin secretion. | [12][15] |

| Preclinical | Growing Rex rabbits | Growth and Skeletal Development | Varied dietary Mn levels | Positive effect on growth rate and nitrogen utilization. | [16] |

| Preclinical | Wistar rats | Bone Morphology | 65 mg Mn/kg in diet (as MnCO₃ or Mn₂O₃ NPs) | Standard level for maintaining proper skeletal growth and metabolism. | [17] |

| Parenteral Nutrition | Adult patients | TPN | 0.15 to 0.8 mg/day | Maintenance of plasma manganese levels. | [4] |

| Parenteral Nutrition | Pediatric patients | TPN | 2 to 10 mcg/kg/day | Prevention of deficiency symptoms. |[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological effects of manganese(II) sulfate supplementation.

Protocol 1: Determination of Manganese Superoxide Dismutase (MnSOD) Activity

This protocol is based on an indirect competitive inhibition assay where the superoxide radical reduces an indicator substrate (e.g., nitroblue tetrazolium - NBT), and SOD activity is measured by its ability to inhibit this reduction.[12] To specifically measure MnSOD, other SODs (like Cu/Zn-SOD) are inhibited.

Materials:

-

Tissue or cell homogenates

-

Potassium cyanide (KCN) solution (e.g., 2 mM) for inhibiting Cu/Zn-SOD

-

Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.8, with 1 mM EDTA)

-

Xanthine Oxidase

-

Nitroblue Tetrazolium (NBT)

-

BCA Protein Assay Kit

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Homogenize tissues or lyse cells in an appropriate ice-cold buffer. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay.

-

Inhibition of Cu/Zn-SOD: To measure MnSOD activity specifically, pre-incubate a portion of the sample lysate with KCN to inhibit Cu/Zn-SOD activity.[5]

-

Assay Reaction: a. In a 96-well plate, add the sample lysate (with and without KCN for total SOD and MnSOD activity, respectively). b. Add the reaction mixture containing xanthine and NBT to each well. c. Initiate the reaction by adding xanthine oxidase. This will generate superoxide radicals. d. The superoxide radicals will reduce NBT, forming a colored formazan (B1609692) product. SOD in the sample will compete for the superoxide radicals, thus inhibiting the color change.

-

Measurement: Read the absorbance at an appropriate wavelength (e.g., 450-560 nm) using a microplate reader. The rate of inhibition is proportional to the SOD activity.

-

Calculation: Calculate SOD activity based on a standard curve generated with purified SOD. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%. Express the final activity as units per milligram of protein.

Protocol 2: Colorimetric Assay for Arginase Activity

This protocol measures the activity of arginase by quantifying the amount of urea produced from the hydrolysis of L-arginine. The urea is then detected colorimetrically.

Materials:

-

Tissue or cell lysates

-

Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Arginine buffer (e.g., 10 mM Tris-HCl, pH 9.5, with 10 mM MnCl₂)

-

L-Arginine substrate solution

-

Urea colorimetric detection reagents (often a mixture containing α-isonitrosopropiophenone or similar compounds that react with urea in an acidic environment)

-

Urea standards

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates as described for the MnSOD assay.

-

Enzyme Activation: Pre-incubate the lysate with the arginine buffer containing MnCl₂ at 37°C for 10-15 minutes to activate the arginase.

-

Arginase Reaction: a. Add the L-arginine substrate to the activated lysate to start the reaction. b. Incubate at 37°C for a defined period (e.g., 30-120 minutes). c. Stop the reaction by adding a strong acid (often included with the colorimetric reagents).

-

Urea Detection: a. Add the urea colorimetric reagents to each well. b. Heat the plate (e.g., 95-100°C) for the time specified by the reagent manufacturer to allow for color development. c. Cool the plate to room temperature.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 430-570 nm) using a microplate reader.[7][10]

-

Calculation: Quantify the amount of urea produced by comparing the absorbance of the samples to a urea standard curve. Calculate arginase activity and express it as units per milligram of protein, where one unit is the amount of enzyme that produces 1 µmole of urea per minute.

Protocol 3: Western Blot Analysis of MAPK Pathway Activation

This protocol details the detection of phosphorylated (activated) forms of MAPK proteins, such as ERK1/2, relative to their total protein levels.

Materials:

-

Cell lysates prepared in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for phospho-ERK1/2 and total ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Treatment and Lysis: Treat cells with manganese(II) sulfate for desired times and concentrations. Lyse cells in ice-cold RIPA buffer with inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[4]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[1]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody for phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[4]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, then apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped of the first set of antibodies and re-probed with an antibody for total ERK1/2.

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Express the activation of ERK as the ratio of the phosphorylated protein signal to the total protein signal.[18]

Workflow: In Vitro Efficacy Testing of Manganese(II) Sulfate

Caption: A general workflow for assessing the cellular effects of MnSO₄.

Safety and Toxicological Profile

While manganese is essential, it is toxic at high concentrations. The primary route of elimination is through bile, so individuals with liver disease or biliary obstruction are at a higher risk of manganese accumulation.[2] Chronic overexposure, particularly through inhalation in occupational settings, can lead to a neurotoxic syndrome known as "manganism," which has symptoms similar to Parkinson's disease.[19] For oral intake from food, water, and supplements, the National Academy of Medicine has established a conservative Tolerable Upper Intake Level (UL) of 11 mg/day for adults to prevent the risk of adverse effects.[6][11]

Conclusion and Future Directions

Manganese(II) sulfate is a valuable nutraceutical that serves as an effective source of the essential trace element manganese. Its core functions are intrinsically linked to its role as a cofactor for enzymes vital to antioxidant defense, metabolic regulation, and skeletal integrity. Furthermore, its emerging role in modulating key cellular signaling pathways, such as the MAPK cascade, opens new avenues for research into its therapeutic potential. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the mechanisms and applications of manganese(II) sulfate. Future research should focus on elucidating the precise molecular targets of manganese in signaling pathways, conducting well-controlled clinical trials to substantiate its efficacy in specific health conditions, and exploring optimal dosages for therapeutic benefit while ensuring safety.

References

- 1. benchchem.com [benchchem.com]

- 2. Arginase Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 3. 2.4. MnSOD Activity [bio-protocol.org]

- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zellx.de [zellx.de]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assaygenie.com [assaygenie.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. resources.novusbio.com [resources.novusbio.com]

- 11. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of MnSOD and CuZnSOD activity in mammalian tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Manganese Superoxide Dismutase Activity Assay in the Yeast Saccharomyces cerevisiae [bio-protocol.org]

- 16. assaygenie.com [assaygenie.com]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Arginase Activity Assay Kit (Colorimetric) (ab180877) | Abcam [abcam.com]

The Natural Occurrence and Characterization of Manganese Sulfate Hydrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of manganese sulfate (B86663) hydrates, with a specific focus on the mineral jokokuite (MnSO₄·5H₂O). It details their formation, associated mineralogy, and key physicochemical properties. Furthermore, this guide outlines standard experimental protocols for the synthesis and characterization of these compounds, offering valuable insights for researchers in mineralogy, geochemistry, and materials science. The information presented is also relevant to drug development professionals interested in the properties and synthesis of metallic salt hydrates.

Natural Occurrence of Manganese Sulfate Hydrates

Manganese (II) sulfate minerals are a rare group of secondary minerals, typically forming as efflorescences (crusts) in the oxidized zones of manganese-bearing ore deposits and mine workings. Their formation is a result of the oxidation of primary manganese sulfide (B99878) or carbonate minerals in the presence of sulfate-rich water. These hydrates are highly soluble in water and are often transient, appearing during dry periods and dissolving away with rainfall or increased humidity.

Jokokuite (MnSO₄·5H₂O) , the pentahydrate form, is a notable member of this group. It was first discovered in 1976 at the Jokoku mine in Hokkaido, Japan, from which it derives its name[1]. It typically occurs as stalactitic masses and fine-grained crystals in the oxidized portions of mine workings, apparently deposited from mine waters at temperatures around 25°C[2][3]. Jokokuite is pale pink in color and belongs to the chalcanthite mineral group[2][4]. It is often found in association with other sulfate minerals such as gypsum, szmikite (the monohydrate), ilesite (the tetrahydrate), and various iron sulfates[2]. In dry air, jokokuite can dehydrate to form ilesite[2].

Other naturally occurring manganese sulfate hydrates are even rarer and include:

-

Szmikite (MnSO₄·H₂O): The monohydrate form.

-

Ilesite (MnSO₄·4H₂O): The tetrahydrate form.

-

Chvaleticeite (MnSO₄·6H₂O): The hexahydrate, which is the rarest of the group[5].

-

Mallardite (MnSO₄·7H₂O): The heptahydrate form.

The specific hydrate (B1144303) that forms is dependent on the temperature and humidity conditions at the time of crystallization.

Quantitative Data

The following tables summarize the key quantitative data for jokokuite and other manganese sulfate hydrates.

Table 1: Physicochemical Properties of Jokokuite

| Property | Value |

| Chemical Formula | MnSO₄·5H₂O[1] |

| Molecular Weight | 241.08 g/mol [3] |

| Crystal System | Triclinic[4] |

| Space Group | P1[4] |

| Hardness (Mohs) | ~2.5[2] |

| Measured Density | 2.03 g/cm³[2] |

| Calculated Density | 2.094 g/cm³[2] |

| Color | Pale pink[4] |

| Luster | Vitreous[4] |

| Solubility | Readily soluble in water[2] |

Table 2: Crystallographic Data for Jokokuite

| Parameter | Value |

| a | 6.37 Å[4] |

| b | 10.77 Å[4] |

| c | 6.13 Å[4] |

| α | 98.77°[4] |

| β | 109.95°[4] |

| γ | 75.03°[4] |

| Z | 2[4] |

Table 3: Chemical Composition of Jokokuite from the Type Locality (Jokoku Mine, Japan)

| Oxide | Weight % |

| SO₃ | 33.06[2] |

| FeO | 1.13[2] |

| MnO | 27.34[2] |

| ZnO | 0.94[2] |

| H₂O | 37.68[2] |

| Total | 100.15 [2] |

Note: The analysis corresponds to the empirical formula (Mn₀.₉₄Fe₀.₀₄Zn₀.₀₃)Σ₁.₀₁(S₁.₀₀O₄)·5.07H₂O.[2]

Experimental Protocols

This section outlines methodologies for the laboratory synthesis and characterization of manganese sulfate hydrates, including jokokuite.

Synthesis of Manganese Sulfate Pentahydrate (Jokokuite)

The synthesis of jokokuite relies on the controlled crystallization of a manganese sulfate solution at a specific temperature.

Objective: To synthesize manganese sulfate pentahydrate (MnSO₄·5H₂O) crystals.

Materials:

-

Manganese(II) sulfate monohydrate (MnSO₄·H₂O) or anhydrous manganese sulfate (MnSO₄)

-

Distilled or deionized water

-

Beakers

-

Stirring hotplate

-

Crystallization dish

-

Filter paper and funnel

-

Spatula

-

Controlled temperature incubator or water bath

Procedure:

-

Preparation of a Saturated Manganese Sulfate Solution:

-

Gently heat distilled water in a beaker on a stirring hotplate to approximately 30-40°C.

-

Gradually add manganese(II) sulfate monohydrate to the warm water while stirring until no more salt dissolves, creating a saturated solution. A small amount of undissolved solid at the bottom will ensure saturation.

-

-

Crystallization:

-

Carefully decant or filter the warm, saturated solution into a clean crystallization dish to remove any undissolved solids.

-

Place the crystallization dish in a controlled temperature environment set to below 26°C. A temperature of 20-25°C is recommended to mimic the natural formation conditions of jokokuite.

-

Allow the solution to cool and evaporate slowly. The formation of manganese sulfate pentahydrate crystals is favored at temperatures below approximately 26°C.

-

Cover the dish loosely with filter paper to prevent contamination from dust while still allowing for slow evaporation.

-

-

Crystal Harvesting and Drying:

-

Once crystals of a suitable size have formed, carefully pour off the remaining solution.

-

Gently wash the crystals with a small amount of ice-cold distilled water to remove any residual solution.

-

Dry the crystals by pressing them between sheets of filter paper. Avoid excessive heating, as this can lead to dehydration.

-

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized manganese sulfate hydrates.

3.2.1. X-Ray Diffraction (XRD)

Objective: To identify the crystalline phase of the synthesized manganese sulfate hydrate and confirm it is jokokuite.

Methodology:

-

Sample Preparation: Finely grind a small, representative sample of the synthesized crystals into a powder using a mortar and pestle. The particle size should ideally be less than 10 µm to ensure random orientation.

-

Sample Mounting: Mount the powdered sample onto a sample holder. Ensure a flat, smooth surface to minimize preferred orientation effects.

-

Data Acquisition:

-

Place the sample holder into the X-ray diffractometer.

-

Set the instrument parameters, including the X-ray source (commonly Cu Kα), voltage, and current.

-

Define the scanning range (e.g., 5° to 70° 2θ) and the step size.

-

Initiate the scan. The instrument will measure the intensity of diffracted X-rays at different angles.

-

-

Data Analysis:

-

The output will be a diffractogram showing diffraction peaks at specific 2θ angles.

-

Compare the peak positions and relative intensities of the experimental diffractogram with standard diffraction patterns from a database, such as the International Centre for Diffraction Data (ICDD), for jokokuite (MnSO₄·5H₂O). A match will confirm the identity of the synthesized material.

-

3.2.2. Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)

Objective: To observe the morphology of the synthesized crystals and determine their elemental composition.

Methodology:

-

Sample Preparation: Mount a few of the synthesized crystals onto an SEM stub using conductive carbon tape. For non-conductive samples, a thin coating of a conductive material (e.g., carbon or gold) is applied using a sputter coater to prevent charging under the electron beam.

-

Imaging (SEM):

-

Insert the stub into the SEM chamber and evacuate to a high vacuum.

-

Apply an accelerating voltage and generate an electron beam.

-

Focus the electron beam on the sample and scan the surface.

-

Detect the secondary electrons to generate a high-resolution image of the crystal's surface topography and morphology.

-

-

Elemental Analysis (EDS):

-

Position the electron beam on a specific area of interest on the crystal.

-

The interaction of the electron beam with the sample will generate characteristic X-rays.

-

An EDS detector measures the energy of these X-rays to identify the elements present (manganese, sulfur, and oxygen).

-

The relative intensities of the X-ray signals can be used for semi-quantitative analysis of the elemental composition.

-

Visualizations

The following diagrams illustrate key conceptual frameworks related to the study of manganese sulfate hydrates.

References

In-Depth Technical Guide to the Magnetic Properties of Manganese(II) Sulfate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of manganese(II) sulfate (B86663) dihydrate (MnSO₄·2H₂O). It is designed to be a resource for researchers, scientists, and professionals in drug development who require a deep understanding of the magnetic behavior of this compound. This document details the theoretical basis of its paramagnetism, presents available quantitative data, and outlines detailed experimental protocols for its characterization.

Introduction to the Magnetic Properties of Manganese(II) Compounds

Manganese(II) sulfate and its hydrates are known to be paramagnetic.[1][2] This property arises from the electronic configuration of the manganese(II) ion (Mn²⁺). The Mn²⁺ ion has a d⁵ electron configuration, meaning it possesses five unpaired electrons in its 3d orbitals. According to Hund's rule, these electrons occupy separate d orbitals with parallel spins, leading to a high-spin state. The presence of these unpaired electron spins results in a net magnetic moment, causing the material to be attracted to an external magnetic field. This strong paramagnetic nature is a key characteristic of manganese(II) compounds.

Quantitative Magnetic Data

| Property | Anhydrous (MnSO₄) | Monohydrate (MnSO₄·H₂O) | Tetrahydrate (MnSO₄·4H₂O) | Dihydrate (MnSO₄·2H₂O) (Estimated) |

| Molar Magnetic Susceptibility (χ_m) at Room Temperature (cm³/mol) | 1.3660 × 10⁻² | 1.42 × 10⁻²[3] | 1.46 × 10⁻² | ~1.44 × 10⁻² |